molecular formula C10H7BrO2 B13216886 4-(3-Bromoprop-1-YN-1-YL)benzoic acid

4-(3-Bromoprop-1-YN-1-YL)benzoic acid

Cat. No.: B13216886
M. Wt: 239.06 g/mol
InChI Key: AILROQQQDLYGJN-UHFFFAOYSA-N
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Description

4-(3-Bromoprop-1-YN-1-YL)benzoic acid is an organic compound characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromoprop-1-YN-1-YL)benzoic acid typically involves the reaction of propargyl bromide with benzoic acid derivatives. One common method includes the use of a palladium-catalyzed coupling reaction, where propargyl bromide is reacted with a benzoic acid derivative in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromoprop-1-YN-1-YL)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzoic acids, coupled products with extended conjugation, and reduced alcohol derivatives .

Scientific Research Applications

4-(3-Bromoprop-1-YN-1-YL)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromoprop-1-YN-1-YL)benzoic acid involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This property is particularly useful in biochemical applications, where the compound can modify proteins or nucleic acids, thereby affecting their function .

Comparison with Similar Compounds

    Propargyl Bromide: Similar in structure but lacks the benzoic acid moiety.

    4-(3-Hydroxyprop-1-yn-1-yl)benzoic Acid: Similar structure but with a hydroxyl group instead of a bromine atom.

Uniqueness: 4-(3-Bromoprop-1-YN-1-YL)benzoic acid is unique due to the presence of both the bromine atom and the benzoic acid moiety, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs .

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

4-(3-bromoprop-1-ynyl)benzoic acid

InChI

InChI=1S/C10H7BrO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,7H2,(H,12,13)

InChI Key

AILROQQQDLYGJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCBr)C(=O)O

Origin of Product

United States

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